3,5-Difluoro-4-nitrobenzoic acid

描述

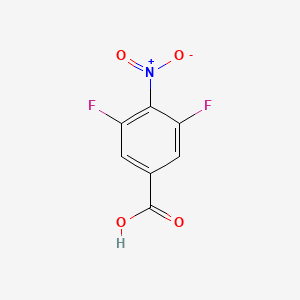

3,5-Difluoro-4-nitrobenzoic acid (C₇H₃F₂NO₄, molecular weight: 203.10 g/mol) is a fluorinated nitrobenzoic acid derivative characterized by two fluorine atoms at the 3rd and 5th positions and a nitro group at the 4th position on the aromatic ring. This structural arrangement confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its carboxylic acid group enhances solubility in polar solvents, while the electron-withdrawing nitro and fluorine substituents influence its reactivity in substitution and reduction reactions .

属性

IUPAC Name |

3,5-difluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDACLYZECMWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-nitrobenzoic acid typically involves the nitration of 3,5-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure high-quality production .

化学反应分析

Types of Reactions

3,5-Difluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

Reduction: 3,5-Difluoro-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with diverse functional groups.

科学研究应用

Scientific Research Applications

3,5-Difluoro-4-nitrobenzoic acid has several applications across different scientific domains:

Organic Chemistry

- Building Block for Complex Molecules : It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including reduction and substitution reactions.

Medicinal Chemistry

- Antimicrobial and Anticancer Properties : Derivatives of this compound are studied for their potential biological activities. For instance, some derivatives exhibit antibacterial effects against resistant strains and may inhibit cholinesterase enzymes relevant in neurodegenerative disease treatment .

Materials Science

- Dyes and Pigments Production : The compound is used in the development of specialty chemicals such as dyes and pigments due to its stable chemical structure.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of various derivatives of this compound against resistant bacterial strains. The results indicated that certain derivatives showed significant activity, suggesting potential applications in developing new antibiotics.

Case Study 2: Cholinesterase Inhibition

Research into the cholinesterase inhibitory effects of compounds related to this compound demonstrated promising results for treating conditions like Alzheimer's disease. The study highlighted the structure-activity relationship (SAR) that could guide future drug design .

作用机制

The mechanism of action of 3,5-Difluoro-4-nitrobenzoic acid and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .

相似化合物的比较

Key Insights :

- Substituent Position Matters : The placement of fluorine atoms (e.g., 2,5- vs. 3,5-difluoro) significantly alters lipophilicity and biological interactions. For example, 2,5-difluoro derivatives are more lipophilic, enhancing their utility in drug delivery .

- Nitro Group Role: The nitro group in this compound facilitates reduction to amino derivatives, a pathway critical in prodrug design .

Physicochemical Properties

| Property | This compound | 2,5-Difluoro-4-nitrobenzoic acid | 4-Nitrobenzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 203.10 | 203.10 | 167.12 |

| Solubility | Moderate in polar solvents | Slightly soluble in water | Highly water-soluble |

| Melting Point | Not reported | 160–162°C (decomposes) | 242°C |

| Stability | Sensitive to strong oxidizers | Stable under inert conditions | Thermally stable |

Notable Observations:

- Solubility differences underscore the role of fluorine in modulating hydrophobicity for targeted applications .

Substituent Effects on Reactivity

- Fluorine vs. Bromine : Bromine in 3,5-Dibromo-4-fluorobenzoic acid increases steric bulk and polarizability, enhancing halogen bonding compared to fluorine analogs .

- Nitro Group Positioning : Shifting the nitro group from para (4th position) to ortho (2nd position), as in 3,5-Difluoro-2-nitrobenzoic acid , alters electrophilic substitution patterns and redox behavior .

生物活性

3,5-Difluoro-4-nitrobenzoic acid (DFNBA) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Formula

- Molecular Formula : CHFNO

- CAS Number : 1131580-60-3

- InChI Key : DQZKZKZKXQFJFX-UHFFFAOYSA-N

Synthesis

DFNBA can be synthesized through various chemical pathways, often involving the introduction of fluorine and nitro groups onto the benzoic acid framework. The synthesis typically involves:

- Starting Materials : 4-nitrobenzoic acid and fluorinating agents.

- Reaction Conditions : Varying temperatures and solvents to optimize yield.

Antitumor Activity

Recent studies have highlighted the antitumor potential of DFNBA. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. The following table summarizes findings related to its cytotoxic effects:

| Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |

|---|---|---|---|

| A549 | 20 | 24.30% | 8.82 |

| Caco-2 | 20 | 27.30% | 0.00053 |

The above data indicates that DFNBA exhibits significant growth suppression at low concentrations, suggesting its potential as an effective anticancer agent .

The mechanism by which DFNBA induces apoptosis appears to be linked to its ability to inhibit proteasome activity selectively in cancer cells. This inhibition is crucial since cancer cells rely heavily on proteasomal degradation for survival. The proposed pathway includes:

- Proteasome Inhibition : Leading to the accumulation of pro-apoptotic factors.

- Induction of Reactive Oxygen Species (ROS) : Resulting in oxidative stress that triggers apoptosis.

Case Studies

- Study on A549 Cells : DFNBA was tested at various concentrations (5, 10, 20, 40, and 60 µM). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 8.82 µM .

- Caco-2 Cell Line Study : Similar experiments showed that DFNBA significantly reduced cell viability with an IC50 value of 0.00053 µM at a concentration of 20 µM .

Additional Biological Activities

Beyond antitumor effects, DFNBA has shown potential in other areas:

- Antibacterial Activity : Some derivatives of nitrobenzoic acids exhibit antibacterial properties against resistant strains .

- Cholinesterase Inhibition : Compounds related to DFNBA have been studied for their ability to inhibit cholinesterase enzymes, which may have implications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。